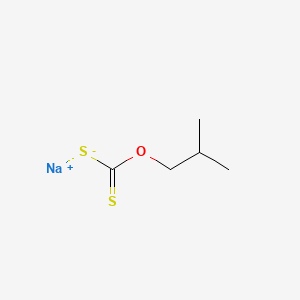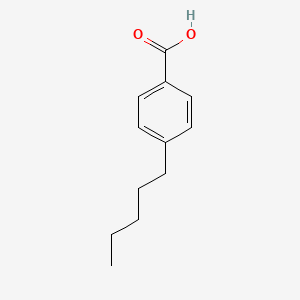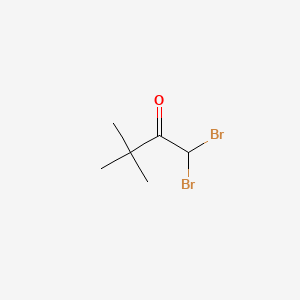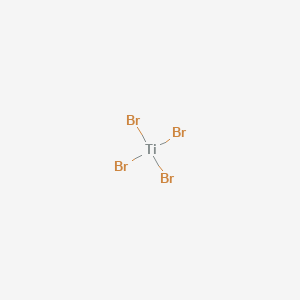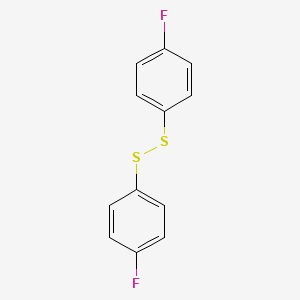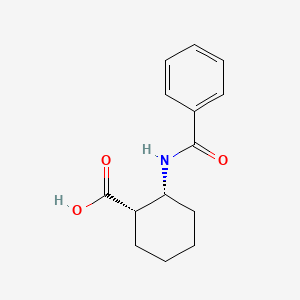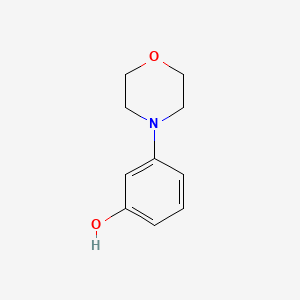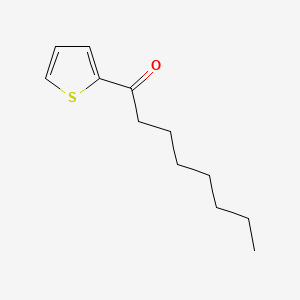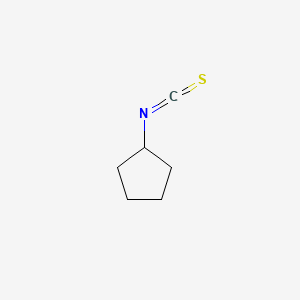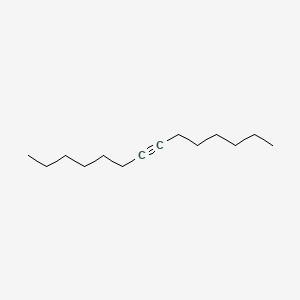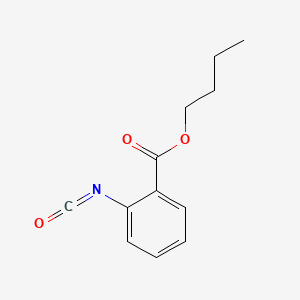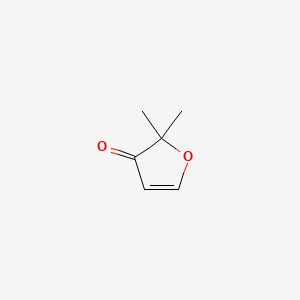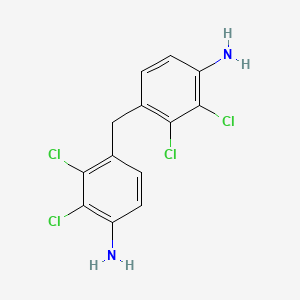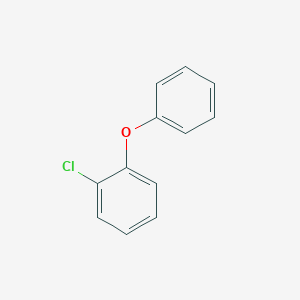
2-Chlorodiphenyl ether
Übersicht
Beschreibung
2-Chlorodiphenyl ether is a synthetic compound with the molecular formula C12H9ClO . It has a molecular weight of 204.65 .
Synthesis Analysis
2-Chlorodiphenyl ether can be synthesized through a modification of the Williamson ether synthesis, which involves an SN2 reaction of an alkoxide nucleophile with an alkyl halide .Molecular Structure Analysis
The molecular structure of 2-Chlorodiphenyl ether consists of two phenyl rings connected by an oxygen atom, with a chlorine atom attached to one of the phenyl rings .Chemical Reactions Analysis
Ethers, including 2-Chlorodiphenyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Wissenschaftliche Forschungsanwendungen
Biodegradation Processes
2-Chlorodiphenyl ether (2-CDE) and its derivatives, used as flame retardants, solvents, and substrates in biocide production, pose a significant risk of ecosystem contamination. Research has focused on the biodegradation of these compounds by environmental bacteria. Notably, a high biodegradation rate (96%) was observed for 4-chlorodiphenyl ether in a co-metabolic culture with Pseudomonas fluorescens B01, highlighting the potential of using environmental bacteria for contaminant biodegradation (Pacholak et al., 2018).
Environmental Transformation and Health Impacts
Polybrominated diphenyl ethers (PBDEs), structurally similar to PCBs and 2-CDE, are known to affect intracellular signaling in the brain, including calcium homeostasis and protein kinase C (PKC) translocation, critical for nervous system function and development. The study of these effects helps understand the common mode of action for persistent organohalogen compounds, including 2-CDE (Kodavanti & Ward, 2005).
Synthesis and Analysis Techniques
Research has also been conducted on the synthesis of chloro-nonabromodiphenyl ethers, providing insights into the formation of nonabrominated diphenyl ethers, which are important for analytical, toxicological, and physical-chemical property studies. This work is crucial for understanding the characteristics and impacts of similar compounds, including 2-CDE (Christiansson et al., 2006).
Photodegradation Processes
The study of photodegradation processes of mono-substituted diphenyl ethers, like 2-bromodiphenyl ether, provides valuable insights into the environmental fate of 2-CDE. The formation of toxic dibenzofuran during UV-chlorine treatment is a critical area of research, helping to understand how these compounds transform under environmental conditions (Zhang, Wei, & Du, 2020).
Waste Management Strategies
Addressing the environmental impact of flame retardants like 2-CDE, studies have looked into the best available techniques for reducing emissions from industrial processes. For example, research on decabromodiphenyl ether in textile wastewater highlights approaches to minimize environmental contamination (Derden & Huybrechts, 2013).
Degradation Pathways
The degradation pathways of related compounds provide insights into the potential environmental transformations of 2-CDE. A study on the Fenton-driven oxidation of 2-chlorophenol revealed the formation of chlorinated biphenyls and diphenyl ethers, contributing to our understanding of the degradation mechanisms of chlorinated organic compounds (Poerschmann et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBRZLMGGXHHMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181397 | |
| Record name | 2-Chlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodiphenyl ether | |
CAS RN |
2689-07-8 | |
| Record name | 2-Chlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorodiphenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4PN8T6MU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


